Cas no 946302-27-8 ((2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)

(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- (2-Fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 2-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
- AKOS004950377
- 946302-27-8
- F3222-3176
- (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
-
- インチ: 1S/C17H13BrFN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3
- InChIKey: FJNVLSGKMYNHHY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1C(C)=C(C(=O)OCC2C=CC=CC=2F)N=N1
計算された属性
- 精确分子量: 389.01752g/mol
- 同位素质量: 389.01752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 434
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57Ų
- XLogP3: 4.2
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 502.2±60.0 °C(Predicted)
- 酸度系数(pKa): -3.98±0.70(Predicted)
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-3176-1mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-3176-2μmol |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-3176-30mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3222-3176-3mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-3176-4mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-3176-2mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-3176-15mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3222-3176-20mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3222-3176-25mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3222-3176-10μmol |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 10μl |
$69.0 | 2023-04-27 |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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S. Ahmed Chem. Commun., 2009, 6421-6423
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylateに関する追加情報
Introduction to (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 946302-27-8)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially offering unique properties that can be leveraged for therapeutic applications. One such compound, identified by the CAS number 946302-27-8, is (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. This intricate molecular structure has garnered attention in the scientific community due to its potential in various biochemical interactions and its suitability for further derivational studies.
The molecular formula of this compound can be broken down into several key functional groups and substituents that contribute to its overall chemical behavior. The presence of a fluorophenyl moiety at the 2-position suggests possible electronic effects that could influence reactivity, while the bromophenyl group at the 4-position introduces a halogen substituent known to enhance binding affinity in many pharmacological contexts. Additionally, the triazole ring system, particularly the 5-methyl derivative, is a well-documented scaffold in medicinal chemistry, often associated with bioactivity in drug candidates.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and structural versatility. The triazole core in (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is particularly noteworthy, as it has been explored in various therapeutic areas. Studies have demonstrated that triazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable candidates for further investigation.
The carboxylate group at the 4-position of the triazole ring adds another layer of functionality to this compound. Carboxylate esters are known to participate in multiple hydrogen bonding interactions, which can be crucial for drug-receptor binding. This feature makes (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate a promising candidate for designing molecules with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before conducting expensive wet-lab experiments. The use of molecular modeling techniques has allowed scientists to analyze the interactions between (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate and various biological targets. These studies have hinted at potential applications in treating neurological disorders and infectious diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine and bromine substituents necessitates careful handling of reagents and catalysts to ensure high yields and purity. Researchers have reported successful synthetic routes that highlight the compound's feasibility for large-scale production.
Evaluation of the pharmacokinetic properties of (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is essential for understanding its potential as a drug candidate. Preliminary studies have indicated favorable solubility profiles and metabolic stability, which are critical factors for drug efficacy and safety. Further investigations into its pharmacokinetic behavior will provide valuable insights into dosing regimens and potential side effects.
The role of fluorine atoms in pharmaceuticals cannot be overstated. Their ability to modulate metabolic pathways and improve binding affinity has made them indispensable in modern drug design. The presence of a fluorophenyl group in this compound underscores its potential as a lead molecule for developing novel therapeutics.
As research continues to uncover new applications for heterocyclic compounds like (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, collaborations between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into clinical reality. The integration of interdisciplinary approaches will drive innovation and accelerate the development of next-generation drugs.
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